Tiglic acid

Vue d'ensemble

Description

Il se trouve naturellement dans l'huile de croton et plusieurs autres produits naturels, et il a également été isolé de la sécrétion défensive de certains coléoptères . L'acide tiglique est une substance volatile et cristallisable avec une odeur douce, chaude et épicée. Il est utilisé dans la fabrication de parfums et d'agents aromatisants .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : L'acide tiglique peut être synthétisé à partir de la 3-méthyl-3-pentène-2-one, qui est préparée à partir de l'acétaldéhyde et de la butanone. La synthèse implique l'ajout d'une certaine proportion d'un mélange liquide d'hypochlorite de sodium fondu et d'hydroxyde de sodium, goutte à goutte .

Méthodes de production industrielle : La préparation industrielle de l'acide tiglique implique la synthèse de la 3-méthyl-3-pentène-2-one à partir de l'acétaldéhyde et de la butanone, suivie de l'ajout d'un mélange liquide d'hypochlorite de sodium fondu et d'hydroxyde de sodium . Cette méthode est avantageuse en raison de ses étapes de fonctionnement simples, de ses conditions de réaction douces et de son rendement élevé .

Analyse Des Réactions Chimiques

Types de réactions : L'acide tiglique subit diverses réactions chimiques, notamment :

Oxydation : L'acide tiglique peut être oxydé pour former différents produits en fonction des conditions et des réactifs utilisés.

Réduction : Il peut être réduit pour former des acides saturés.

Substitution : L'acide tiglique peut subir des réactions de substitution, en particulier à la double liaison.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Hydrogénation en utilisant du palladium sur carbone comme catalyseur.

Substitution : Halogénation en utilisant du brome ou du chlore en présence de lumière ou d'un catalyseur.

Principaux produits :

Oxydation : Les produits comprennent les acides carboxyliques et les cétones.

Réduction : Acides saturés tels que l'acide 2-méthylbutanoïque.

Substitution : Dérivés halogénés de l'acide tiglique.

4. Applications de la recherche scientifique

L'acide tiglique a diverses applications dans la recherche scientifique, notamment :

Biologie : Étudié pour son rôle dans les sécrétions défensives des coléoptères et sa biosynthèse dans les plantes.

Médecine : Enquête sur ses potentielles activités anti-inflammatoires et antiprolifératives.

Industrie : Utilisé dans la production de parfums, d'agents aromatisants et comme précurseur d'autres composés chimiques.

5. Mécanisme d'action

Le mécanisme d'action de l'acide tiglique implique son interaction avec diverses cibles moléculaires et voies. Il agit comme un acide de Bronsted, capable de donner un proton à un accepteur (base de Bronsted) . Dans les systèmes biologiques, il peut interagir avec les enzymes et les récepteurs, influençant les voies métaboliques et les processus cellulaires .

Applications De Recherche Scientifique

Pharmaceutical Applications

- Anti-inflammatory Properties : Recent studies have isolated hydroxylated tiglic acid derivatives from Enkianthus chinensis, demonstrating potent anti-inflammatory effects. Compounds such as 3 and 12 showed significant inhibition of nitric oxide (NO) production in macrophage models, with IC50 values of 2.9 μM and 1.2 μM respectively .

- Synthesis of Drug Precursors : this compound serves as a precursor in the synthesis of various pharmaceutical compounds. For example, it has been utilized in the production of ibuprofen through specific synthetic pathways that involve this compound derivatives .

- Biosynthesis of Flavor Compounds : this compound plays a role in the biosynthesis of naturally occurring flavors and fragrances. Its derivatives are used to enhance flavor profiles in food products .

Material Science Applications

- Coordination Compounds : this compound has been studied for its ability to form coordination compounds with metals such as copper. The compound was synthesized and characterized through various spectroscopic methods, revealing its thermal stability and structural properties .

- Polymer Chemistry : The reactivity of this compound allows it to participate in polymerization reactions, leading to the development of novel materials with specific mechanical properties.

Case Study 1: Anti-inflammatory Activity

A study conducted on hydroxylated derivatives of this compound isolated from Enkianthus chinensis demonstrated their potential as anti-inflammatory agents. The research employed an LPS-induced macrophage model to evaluate the efficacy of these compounds.

| Compound | IC50 Value (μM) |

|---|---|

| 3 | 2.9 |

| 12 | 1.2 |

Case Study 2: Drug Synthesis

This compound's role in synthesizing ibuprofen showcases its importance in pharmaceutical chemistry. The synthetic pathway involves several steps where this compound acts as a crucial intermediate.

Case Study 3: Coordination Chemistry

The synthesis of highlights the application of this compound in coordination chemistry. This compound exhibited unique thermal properties and structural characteristics that could be beneficial for material applications.

Mécanisme D'action

The mechanism of action of tiglic acid involves its interaction with various molecular targets and pathways. It acts as a Bronsted acid, capable of donating a proton to an acceptor (Bronsted base) . In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes .

Comparaison Avec Des Composés Similaires

L'acide tiglique est similaire à d'autres acides carboxyliques insaturés, comme l'acide angélique, qui est son isomère cis . D'autres composés similaires comprennent :

Acide angélique : Isomère cis de l'acide tiglique.

Acide crotonique : Un autre acide carboxylique insaturé avec une structure similaire.

Acide méthacrylique : Un acide carboxylique insaturé utilisé dans la production de polymères.

Unicité : L'acide tiglique est unique en raison de sa structure et de ses propriétés spécifiques, telles que son odeur douce, chaude et épicée et sa présence dans des produits naturels comme l'huile de croton et les sécrétions de coléoptères .

Activité Biologique

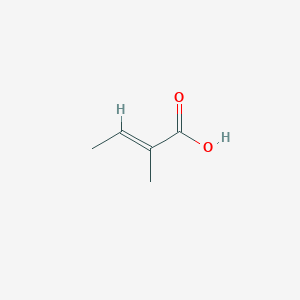

Tiglic acid, known scientifically as (2E)-2-methylbut-2-enoic acid, is a monocarboxylic unsaturated organic acid with various biological activities. It is primarily derived from the seeds of Croton tiglium and other natural sources. This article explores the biological properties, mechanisms of action, and potential applications of this compound, supported by relevant research findings and case studies.

This compound features a double bond between the second and third carbons of its chain, contributing to its reactivity and biological activity. Its structure allows for various derivatives, such as tiglyl-CoA, which play significant roles in metabolic pathways.

1. Inhibition of Glycine-Serine Interconversion

A study examined the effect of this compound on glycine-serine interconversion in cultured human fibroblasts. The results indicated that this compound inhibited this conversion significantly more in patient-derived cells compared to control cells. Specifically, the presence of this compound (1 mM) reduced the conversion rates of glycine to serine and vice versa, suggesting a potential role in metabolic regulation related to amino acid metabolism .

Table 1: Effects of this compound on Glycine-Serine Interconversion

| Cell Type | Glycine Production (mol X 10^9/mg protein) | Serine Production (mol X 10^9/mg protein) | Inhibition (%) |

|---|---|---|---|

| Control Cells | 3.14 ± 0.14 | 20.52 ± 0.44 | 15.3 |

| Patient Cells | 1.50 ± 0.02 | 17.94 ± 3.76 | 75.3 |

2. Metabolic Pathways Involvement

This compound is involved in various metabolic pathways, particularly through its conversion to tiglyl-CoA, which is essential for enzymatic reactions catalyzed by specific acyltransferases. Research indicates that tiglyl-CoA has a higher affinity for certain substrates compared to other acyl donors like acetyl-CoA and benzoyl-CoA .

Table 2: Affinity of TS for Acyl Donors

| Acyl Donor | Km (mM) |

|---|---|

| Tigloyl-CoA | 0.02 |

| Acetyl-CoA | 0.09 |

| Benzoyl-CoA | 0.92 |

This suggests that this compound derivatives may play critical roles in synthesizing bioactive compounds.

3. Antimicrobial Activity

While some studies have explored the antimicrobial properties of various compounds derived from natural sources, this compound itself did not demonstrate significant antimicrobial effects when tested against various pathogens . This highlights the need for further research into its potential therapeutic applications.

Case Study: Metabolic Disorders

In patients with metabolic disorders involving amino acid metabolism, elevated levels of this compound were observed, correlating with impaired glycine-serine interconversion processes. This was particularly pronounced when isoleucine was present, indicating that this compound may act as an inhibitor under certain metabolic conditions .

Toxicity and Safety

This compound is recognized as a skin and eye irritant, with inhalation causing respiratory tract irritation . Its safety profile necessitates caution in its application in pharmaceuticals or consumer products.

Propriétés

IUPAC Name |

(E)-2-methylbut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-3-4(2)5(6)7/h3H,1-2H3,(H,6,7)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIERETOOQGIECD-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80883257 | |

| Record name | 2-Butenoic acid, 2-methyl-, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, White crystalline solid; sweet, warm, spicy aroma | |

| Record name | Tiglic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001470 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | trans-2-Methyl-2-butenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1214/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

198.5 °C at 760 mm Hg, 95.0-96 °C at 11.5 mm Hg, 95.00 to 96.00 °C. @ 12.00 mm Hg | |

| Record name | TIGLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7614 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tiglic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001470 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Sparingly soluble in cold water; freely soluble in hot water. Soluble in alcohol, ether., 1 mg/mL, Slightly soluble in water; insoluble in oils, soluble (in ethanol) | |

| Record name | TIGLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7614 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tiglic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001470 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | trans-2-Methyl-2-butenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1214/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.972, Density: 0.9641 g/cu cm at 76 °C | |

| Record name | TIGLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7614 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.33X10-1 mm Hg at 25 °C | |

| Record name | TIGLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7614 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Triclinic plates, rods from water, Thick, syrupy liquid or colorless crystals, Tablets | |

CAS No. |

80-59-1, 13201-46-2 | |

| Record name | Tiglic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiglic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-methylcrotonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013201462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TIGLIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44235 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | TIGLIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8999 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butenoic acid, 2-methyl-, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-DIMETHYLACRYLIC ACID, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5792N03HC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TIGLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7614 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tiglic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001470 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

62.5-64 °C, Crystals; melting point: 75-76 °C. /Amide/, 61 - 65 °C | |

| Record name | TIGLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7614 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tiglic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001470 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of tiglic acid?

A1: this compound has a molecular formula of C5H8O2 and a molecular weight of 100.12 g/mol.

Q2: Does spectroscopic data exist for this compound?

A2: Yes, researchers have used various spectroscopic techniques to characterize this compound, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). []

Q3: Is this compound stable under various conditions?

A3: this compound can undergo isomerization to its isomer, angelic acid, under certain conditions, such as exposure to heat or light. [] This isomerization can impact its stability and applications.

Q4: What is known about the solubility of this compound?

A4: this compound exhibits low solubility in water but is soluble in organic solvents like ethanol. This property can be modified by incorporating it into polymers. []

Q5: Can this compound be used in asymmetric synthesis?

A5: Yes, this compound is a common substrate in asymmetric hydrogenation reactions, particularly in studies investigating the performance of chiral catalysts. [, , , , ]

Q6: What is the role of this compound in studies on cinchonidine-modified catalysts?

A6: this compound serves as a model substrate in research exploring the enantioselective hydrogenation capabilities of cinchonidine-modified palladium catalysts. These studies focus on understanding the interaction between the modifier, reactant, and catalyst surface. []

Q7: Have there been computational studies on this compound?

A7: Yes, computational methods, including ab initio calculations, have been employed to investigate the interaction between this compound, cinchonidine, and metal surfaces in the context of enantioselective hydrogenation. []

Q8: How do structural modifications affect the reactivity of this compound derivatives?

A8: The presence of a β-methyl group in this compound esters hinders free-radical polymerization. To incorporate these esters into well-defined polymers, researchers have modified the structure by introducing a methacrylate group. This modification allows for controlled polymerization while retaining the characteristics of the this compound ester. []

Q9: Are there formulation strategies for improving this compound stability?

A9: While specific formulation strategies for this compound are not extensively discussed in the provided literature, its incorporation into polymers like poly(3-hydroxybutyrate-co-3-hydroxy-2-methylbutyrate) can influence its thermal properties and potentially enhance its stability under specific conditions. []

Q10: Is this compound found naturally?

A10: Yes, this compound is found naturally in various plants, including those from the genus Datura. [] It is often found esterified to other molecules, forming this compound esters.

Q11: What are some examples of this compound esters found in nature?

A11: this compound esters are found in various natural products, including the sesquiterpene lactones isolated from Eupatorium semialatum [], the gymnemic acids from Gymnema sylvestre [], and the shikonin derivative tigloylshikonin from Lithospermum erythrorhizon. []

Q12: Do this compound esters have known biological activities?

A12: Yes, this compound esters have shown various biological activities. For instance, largamides A-C, isolated from the marine cyanobacterium Lyngbya confervoides, are this compound-containing cyclodepsipeptides with elastase-inhibitory activity. []

Q13: Can this compound be metabolized in biological systems?

A13: Yes, studies using Datura meteloides plants have shown that this compound can be biosynthesized from acetate and propionate. [] In humans, tiglic aciduria has been observed in patients with propionic acidemia, suggesting a metabolic link between this compound and propionate metabolism. []

Q14: What is the impact of this compound on glycine-serine interconversion?

A14: Research indicates that this compound can inhibit the interconversion of glycine and serine in cultured human fibroblasts. This inhibition is linked to the accumulation of this compound, potentially as a byproduct of isoleucine catabolism. []

Q15: How is this compound used in the context of insect defense mechanisms?

A15: this compound, along with methacrylic acid, is a major component of the defensive fluids secreted by certain ground beetle species, including those from the genus Pterostichus. These fluids are expelled to deter predators, causing temporary incapacitation or distraction. []

Q16: What analytical techniques are used to study this compound?

A16: Researchers utilize various techniques to analyze this compound and its derivatives. These methods include high-performance liquid chromatography (HPLC) for separation and identification, and gas chromatography-mass spectrometry (GC-MS) for characterizing volatile compounds like this compound in complex mixtures. []

Q17: Are there any known environmental concerns associated with this compound?

A17: While specific information regarding the environmental impact and degradation of this compound is limited in the provided literature, its presence in the defensive secretions of certain insect species suggests a potential role in ecological interactions and potential impact on predator-prey relationships. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.